molecular formula C21H19N5O3S B2963349 N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide CAS No. 894032-31-6

N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide

Cat. No.: B2963349
CAS No.: 894032-31-6
M. Wt: 421.48
InChI Key: CYBAKFCEFDOVEX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a 1,2,4-triazole ring, a thiazole ring, and phenyl groups . 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

1,2,4-Triazole-containing scaffolds can be synthesized using 3-amino-1,2,4-triazole . The synthesis of these scaffolds has been the subject of many methods due to their biological importance .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds similar to N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide involves complex chemical reactions that yield a variety of thiazolo[3,2-b][1,2,4]triazoles with potential biological activities. For instance, Narayana et al. (2010) synthesized 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles and evaluated their antiproliferative activity, highlighting the compound's potential in cancer research (Narayana, Raj, & Sarojini, 2010).

Antioxidant and Anticancer Activity

Compounds bearing the 4-methoxyphenyl group have been evaluated for their antioxidant and anticancer activities. Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with promising anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Antimicrobial and Neuroprotective Potential

Further research into similar compounds has revealed their antimicrobial and potential neuroprotective effects. For example, Yilmaz and Cukurovalı (2003) investigated the antimicrobial activity of Schiff bases derived from 2,4-disubstituted thiazoles and found some to be effective against various microorganisms, suggesting a potential route for the development of new antimicrobial agents (Yilmaz & Cukurovalı, 2003).

Mechanism of Action

Target of Action

Compounds having thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones have been reported to exhibit diverse biological activity . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .

Mode of Action

It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially influence the compound’s mode of action.

Biochemical Pathways

These could potentially include pathways related to cancer, microbial infections, pain, inflammation, bronchodilation, convulsions, fungal infections, and G-quadruplex stabilization .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Based on the reported biological activities of similar compounds, it can be inferred that the compound might have potential effects at the molecular and cellular level, influencing processes related to cancer, microbial infections, pain, inflammation, bronchodilation, convulsions, fungal infections, and g-quadruplex stabilization .

Action Environment

It is known that oxidation of the thiol to a disulfide probably occurs in the presence of atmospheric oxygen . This suggests that environmental factors such as oxygen levels could potentially influence the compound’s action and stability.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-29-17-9-7-14(8-10-17)18-24-21-26(25-18)16(13-30-21)11-12-22-19(27)20(28)23-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBAKFCEFDOVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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